EMD534085 was developed as part of a research initiative aimed at discovering new antimitotic agents. It falls under the category of kinesin inhibitors, which are compounds that interfere with the function of kinesin proteins involved in microtubule dynamics during cell division. The compound is classified as a small organic molecule with specific structural features that enhance its binding affinity to the target protein.
The synthesis of EMD534085 involves several key steps, typically utilizing techniques such as:
For example, initial steps may involve the formation of intermediates through condensation reactions, followed by selective reductions or substitutions to generate the final product.
EMD534085 possesses a distinctive molecular structure characterized by a tetrahydroquinoline moiety, which is crucial for its biological activity. The molecular formula is C₁₉H₁₈N₂O₂, and it has a molecular weight of approximately 306.36 g/mol.
The three-dimensional conformation of EMD534085 has been elucidated through techniques such as X-ray crystallography and molecular modeling studies.
EMD534085 undergoes several significant chemical reactions during its synthesis and biological interactions:
The binding affinity has been quantified using techniques such as surface plasmon resonance, revealing strong interactions with target proteins.
The mechanism by which EMD534085 exerts its effects involves:
Data from flow cytometry analyses demonstrate significant increases in cells arrested in mitosis upon treatment with EMD534085.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed insights into these properties.
EMD534085 is primarily utilized in cancer research due to its potent antitumor activity:
Kinesin Spindle Protein (Eg5/KIF11), a member of the kinesin-5 family, is a motor protein essential for bipolar spindle formation during mitosis. Eg5 functions as a homotetrameric complex that utilizes ATP hydrolysis to generate mechanical force, facilitating centrosome separation and the establishment of antiparallel microtubule arrays. This process is critical for accurate chromosome segregation during cell division. Eg5 is overexpressed in numerous malignancies—including breast, lung, pancreatic, and hematological cancers—where its hyperactivity drives uncontrolled cell proliferation. Inhibition of Eg5 disrupts spindle assembly, leading to mitotic arrest characterized by monopolar spindles ("monoasters") and subsequent apoptosis in rapidly dividing cancer cells [3] [8].
Eg5 represents a compelling anticancer target due to its mitotic-specific function and absence in post-mitotic neurons. Unlike microtubule-targeting agents (e.g., taxanes, vinca alkaloids), Eg5 inhibitors selectively disrupt dividing cells while minimizing neurotoxicity. Preclinical studies demonstrate that Eg5 inhibition induces caspase-dependent apoptosis in tumor models without affecting non-proliferative tissues. The allosteric binding sites of Eg5—particularly the α2/L5/α3 and α4/α6/L11 pockets—enable precise targeting with small molecules, reducing off-target effects [2] [7] [8].
Table 1: Key Eg5 Inhibitors and Their Developmental Status
| Compound | Chemical Class | Binding Site | Clinical Status |
|---|---|---|---|
| Monastrol | Dihydropyrimidine | α2/L5/α3 | Preclinical |
| Ispinesib | Quinazolinone | α2/L5/α3 | Phase II (terminated) |
| Filanesib | Thiadiazole | α2/L5/α3 | Phase II (myeloma) |
| EMD534085 | Hexahydro-pyranoquinoline | α4/α6/L11 | Phase I |
| GSK-1 | Biaryl | α4/α6/L11 | Preclinical |
First-generation antimitotics (e.g., paclitaxel, vinblastine) directly target microtubules, causing dose-limiting neuropathies due to disruption of neuronal microtubule transport. Additionally, multidrug resistance mechanisms (e.g., P-glycoprotein efflux) limit their efficacy. Eg5 inhibitors circumvent these issues by:
Table 2: Resistance Mechanisms in Eg5-Targeted Therapies
| Resistance Mechanism | Effect on Eg5 Inhibitors | EMD534085 Activity |
|---|---|---|
| L5 mutations (D130V) | Reduces affinity for α2/L5/α3 binders | Retained* |
| A133D mutation | Alters loop L5 conformation | Retained* |
| Multidrug transporters | Efflux of chemotherapeutics | Effective |
| Binds to alternative α4/α6/L11 site [3] [8] |
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